
6-Chloro-8-isopropyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-isopropyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-isopropyl-9H-purine typically involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . Another method involves heating hypoxanthine under pressure with phosphoryl chloride and a reagent prepared by adding water to dry phosphoryl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-8-isopropyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: These reactions can modify the purine ring, potentially leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols, often in the presence of a base such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: These reactions typically require oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted purines, which can have different biological and chemical properties .
Applications De Recherche Scientifique
6-Chloro-8-isopropyl-9H-purine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Chloro-8-isopropyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, certain purine derivatives have been shown to inhibit kinases involved in apoptotic events, leading to cell death by apoptosis . This suggests that this compound may exert its effects through similar mechanisms, although further research is needed to confirm this .
Comparaison Avec Des Composés Similaires
8-Bromo-6-chloro-9-isopropyl-9H-purine: This compound shares a similar structure but has a bromine atom at the 8-position instead of a chlorine atom.
6-Chloropurine: A simpler compound with a chlorine atom at the 6-position, lacking the isopropyl group.
2,6-Dichloro-9-(1-methylethyl)-9H-purine: This compound has two chlorine atoms at the 2- and 6-positions and an isopropyl group at the 9-position.
Uniqueness: 6-Chloro-8-isopropyl-9H-purine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 9-position and the chlorine atom at the 6-position distinguishes it from other purine derivatives, potentially leading to unique applications and properties .
Propriétés
Numéro CAS |
92001-54-2 |
|---|---|
Formule moléculaire |
C8H9ClN4 |
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
6-chloro-8-propan-2-yl-7H-purine |
InChI |
InChI=1S/C8H9ClN4/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3,(H,10,11,12,13) |
Clé InChI |
CCXLFOMHQCRYGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(N1)C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


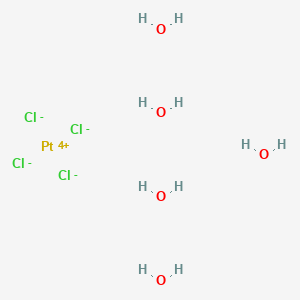
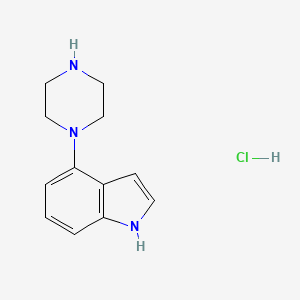
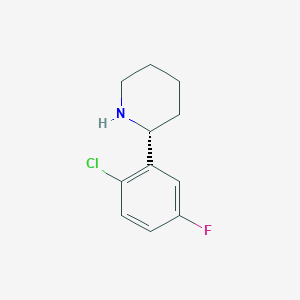

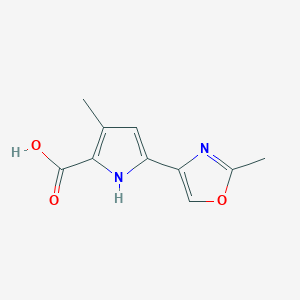
![(NE)-N-[(2,4,6-trichloropyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13031948.png)
![(1S,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031953.png)
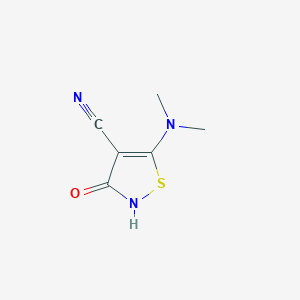
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13031969.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
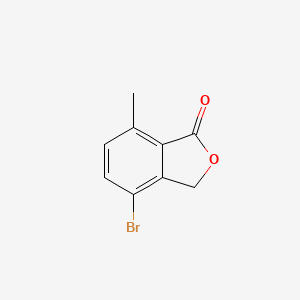
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)


